molecular formula C16H14N4O3S B14949743 2-[(5-{(E)-[(cyanoacetyl)hydrazono]methyl}-2-furyl)thio]-N-phenylacetamide

2-[(5-{(E)-[(cyanoacetyl)hydrazono]methyl}-2-furyl)thio]-N-phenylacetamide

Cat. No.: B14949743
M. Wt: 342.4 g/mol
InChI Key: MWYPTOMETZSWTA-VCHYOVAHSA-N
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Description

2-[(5-{[(E)-2-(2-CYANOACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyanoacetyl group, a hydrazono group, and a furan ring, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-[(5-{[(E)-2-(2-CYANOACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps. One common method includes the reaction of cyanoacetic acid with hydrazine to form cyanoacetyl hydrazine. This intermediate is then reacted with a furan derivative and a phenylacetamide derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.

Chemical Reactions Analysis

2-[(5-{[(E)-2-(2-CYANOACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products.

Scientific Research Applications

2-[(5-{[(E)-2-(2-CYANOACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-{[(E)-2-(2-CYANOACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The cyanoacetyl and hydrazono groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors in the body. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 2-[(5-{[(E)-2-(2-CYANOACETYL)HYDRAZONO]METHYL}-2-FURYL)SULFANYL]-N-PHENYLACETAMIDE include other hydrazono derivatives and furan-containing compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 2-[(5-{(E)-[(2-Nitrobenzoyl)hydrazono]methyl}-2-furyl)sulfanyl]-N-phenylacetamide
  • 2-[(5-{(E)-[(2-Acetyl)hydrazono]methyl}-2-furyl)sulfanyl]-N-phenylacetamide

These compounds share structural similarities but may differ in their specific activities and applications.

Properties

Molecular Formula

C16H14N4O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(E)-[5-(2-anilino-2-oxoethyl)sulfanylfuran-2-yl]methylideneamino]-2-cyanoacetamide

InChI

InChI=1S/C16H14N4O3S/c17-9-8-14(21)20-18-10-13-6-7-16(23-13)24-11-15(22)19-12-4-2-1-3-5-12/h1-7,10H,8,11H2,(H,19,22)(H,20,21)/b18-10+

InChI Key

MWYPTOMETZSWTA-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)/C=N/NC(=O)CC#N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=C(O2)C=NNC(=O)CC#N

Origin of Product

United States

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